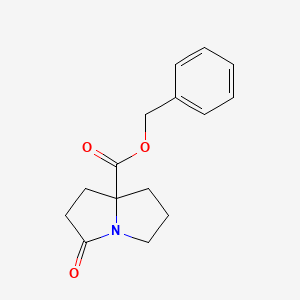
1H-Pyrrolizine-7a(5H)-carboxylic acid, tetrahydro-3-oxo-, phenylmethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1H-Pyrrolizine-7a(5H)-carboxylic acid, tetrahydro-3-oxo-, phenylmethyl ester is a useful research compound. Its molecular formula is C15H17NO3 and its molecular weight is 259.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1H-Pyrrolizine-7a(5H)-carboxylic acid, tetrahydro-3-oxo-, phenylmethyl ester (CAS No. 216392-65-3) is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
The molecular formula of this compound is C15H17NO3, with a molecular weight of 259.3 g/mol. It features a pyrrolizine ring structure that contributes to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₇NO₃ |
| Molecular Weight | 259.3 g/mol |
| CAS Number | 216392-65-3 |
| Synonyms | Benzyl 3-oxohexahydro-1H-pyrrolizine-7a-carboxylate |
Research indicates that compounds similar to 1H-Pyrrolizine derivatives often exhibit significant interactions with various biological targets. The presence of the carboxylic acid and ester functional groups suggests potential activity through mechanisms such as enzyme inhibition or receptor modulation.
Case Studies
- Antiviral Activity : A study highlighted the role of carboxylesterases in drug metabolism, noting that similar compounds could be hydrolyzed to active forms that exhibit antiviral properties. This suggests that 1H-Pyrrolizine derivatives may also possess antiviral activity through metabolic conversion facilitated by carboxylesterases .
- COX-II Inhibition : Recent research into COX-II inhibitors has shown that pyrrolizine derivatives can be designed to selectively inhibit cyclooxygenase enzymes, which are crucial in inflammatory processes. The structural characteristics of 1H-Pyrrolizine may allow it to act as a COX-II inhibitor, potentially offering therapeutic benefits in inflammatory diseases .
Research Findings
Several studies have explored the pharmacological potential of pyrrolizine derivatives:
- Enzyme Interaction : Compounds with similar structures have been shown to interact with human carboxylesterases, impacting the pharmacokinetics and therapeutic efficacy of various drugs .
- In Vitro Studies : Laboratory experiments demonstrated that certain pyrrolizine derivatives exhibited cytotoxic effects against cancer cell lines, indicating potential applications in oncology .
Properties
IUPAC Name |
benzyl 5-oxo-2,3,6,7-tetrahydro-1H-pyrrolizine-8-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c17-13-7-9-15(8-4-10-16(13)15)14(18)19-11-12-5-2-1-3-6-12/h1-3,5-6H,4,7-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMIAEBFIBSTTHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC(=O)N2C1)C(=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














